molecular formula C14H21ClN2O6 B569157 4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl CAS No. 210049-16-4

4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl

Cat. No.: B569157
CAS No.: 210049-16-4
M. Wt: 348.78
InChI Key: BQRLCGHUXCBVAO-SXQUUHMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride typically involves the reaction of 4-aminophenyl with 2-acetamido-2-deoxy-α-D-galactopyranoside under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The production process ensures high purity and quality, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted galactopyranosides.

Scientific Research Applications

Chemistry: In chemistry, 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in carbohydrate chemistry for the study of glycosidic linkages .

Biology: In biological research, this compound is used to study the interactions between carbohydrates and proteins. It serves as a model compound for understanding glycosylation processes .

Medicine: Medically, the compound’s antibacterial properties make it a candidate for developing new antibiotics. It is particularly effective against bacterial strains causing respiratory and urinary tract infections.

Industry: In the industrial sector, the compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .

Mechanism of Action

The mechanism of action of 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride involves its interaction with bacterial cell walls. The compound inhibits the synthesis of peptidoglycan, a critical component of bacterial cell walls, thereby preventing bacterial growth and proliferation. This inhibition occurs through the binding of the compound to specific enzymes involved in peptidoglycan synthesis.

Comparison with Similar Compounds

Uniqueness: 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride is unique due to its specific interaction with bacterial cell wall synthesis enzymes, making it particularly effective as an antibacterial agent. Its structural properties also make it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6.ClH/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9;/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18);1H/t10-,11-,12+,13-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRLCGHUXCBVAO-SXQUUHMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)N)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.